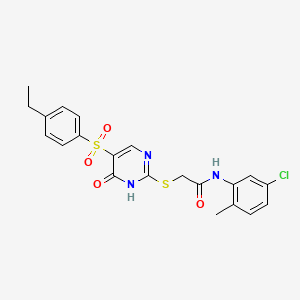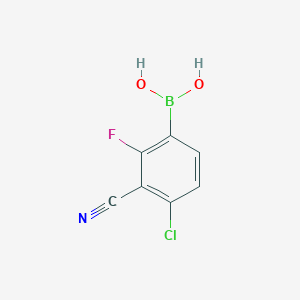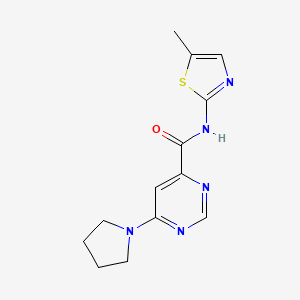![molecular formula C12H14Cl2F3N3O B2484620 3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide CAS No. 303985-96-8](/img/structure/B2484620.png)
3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odour . It is free from visible extraneous matter and added modifying agents . It is also potentially carcinogenic .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular formula of this compound is C20H12Cl2F6N4O2 . The structure of this compound is complex, involving multiple functional groups including a pyridine ring and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.16 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Agrochemical Applications
Trifluoromethylpyridines, which include the compound , are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . For example, Fluazifop-butyl, a derivative of trifluoromethylpyridine, was the first of its kind introduced to the agrochemical market .
Pharmaceutical Applications
Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Biological Activities
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Applications
Given the unique properties and wide range of applications of trifluoromethylpyridine derivatives, it is expected that many novel applications will be discovered in the future .
Intermediate in Chemical Reactions
2-Chloro-5-(trifluoromethyl)pyridine, a related compound, may be employed as a model substrate to investigate the regioexhaustive functionalization .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the application and the specific structure of the compound.
Mode of Action
Compounds with similar structures have been found to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that compounds with a tfmp moiety can affect various biochemical pathways depending on their specific structure and the nature of their targets .
Pharmacokinetics
The compound’s molecular weight is 34416 , which can influence its pharmacokinetic properties. The trifluoromethyl group in the compound can also influence its lipophilicity, which can affect its absorption and distribution.
Result of Action
Compounds with a tfmp moiety have been found to have various biological activities, including protection of crops from pests in the agrochemical industry and various effects in the pharmaceutical industry .
Propiedades
IUPAC Name |
3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2F3N3O/c1-11(2,6-13)10(21)19-20(3)9-8(14)4-7(5-18-9)12(15,16)17/h4-5H,6H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRBQZBCPWEJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)
![4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484540.png)
![3,4-dimethyl-N,2-diphenylpyrrolo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B2484543.png)


![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484548.png)
![2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate](/img/structure/B2484549.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484551.png)

![9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484553.png)
![[(2-Nitrophenyl)sulfonyl]acetonitrile](/img/structure/B2484554.png)
![2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2484558.png)
![N,N-bis(2-methoxyethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2484560.png)